molecular formula C12H16Cl2FNO B12476154 4-((4-Chloro-2-fluorophenoxy)methyl)piperidine hydrochloride

4-((4-Chloro-2-fluorophenoxy)methyl)piperidine hydrochloride

Cat. No.: B12476154
M. Wt: 280.16 g/mol
InChI Key: HOBVCEQKRFNWCB-UHFFFAOYSA-N
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Description

4-((4-Chloro-2-fluorophenoxy)methyl)piperidine hydrochloride is a chemical compound with the molecular formula C11H14Cl2FNO. It is a piperidine derivative that contains both chloro and fluoro substituents on the phenoxy group. This compound is often used in scientific research and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Chloro-2-fluorophenoxy)methyl)piperidine hydrochloride typically involves the reaction of 4-chloro-2-fluorophenol with piperidine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((4-Chloro-2-fluorophenoxy)methyl)piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

4-((4-Chloro-2-fluorophenoxy)methyl)piperidine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((4-Chloro-2-fluorophenoxy)methyl)piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-Fluorophenoxy)methyl)piperidine hydrochloride
  • 4-((3-Fluorophenoxy)methyl)piperidine hydrochloride
  • 4-((4-Methyl-benzyl)piperidine hydrochloride

Uniqueness

4-((4-Chloro-2-fluorophenoxy)methyl)piperidine hydrochloride is unique due to the presence of both chloro and fluoro substituents on the phenoxy group. This combination of substituents can influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C12H16Cl2FNO

Molecular Weight

280.16 g/mol

IUPAC Name

4-[(4-chloro-2-fluorophenoxy)methyl]piperidine;hydrochloride

InChI

InChI=1S/C12H15ClFNO.ClH/c13-10-1-2-12(11(14)7-10)16-8-9-3-5-15-6-4-9;/h1-2,7,9,15H,3-6,8H2;1H

InChI Key

HOBVCEQKRFNWCB-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1COC2=C(C=C(C=C2)Cl)F.Cl

Origin of Product

United States

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